

In-Depth Technical Guide: 1-(2-pyridyl)-2,2,2-trifluoroethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine

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Introduction

1-(2-pyridyl)-2,2,2-trifluoroethylamine is a chiral organofluorine compound of interest in medicinal chemistry and drug discovery. The presence of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. This guide provides a comprehensive overview of the available technical information for this compound, including its synonyms, chemical properties, and insights into its synthesis and potential biological relevance.

Chemical Identity and Synonyms

The primary designation for this compound is 1-(2-pyridyl)-2,2,2-trifluoroethylamine. However, it is a chiral molecule and exists as two enantiomers, (R)- and (S)-1-(2-pyridyl)-2,2,2-trifluoroethylamine. Much of the available information pertains to these specific stereoisomers.

A comprehensive list of synonyms and alternative names is provided in the table below to aid in literature searches and material sourcing.

Table 1: Synonyms and Alternative Names for 1-(2-pyridyl)-2,2,2-trifluoroethylamine and its Enantiomers

Racemic Mixture

2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine[1]

(2,2,2-trifluoro-1-pyridin-2-ylethyl)amine[1]

α -(Trifluoromethyl)-2-pyridinemethanamine

(R)-Enantiomer

(1R)-2,2,2-TRIFLUORO-1-(2-PYRIDYL)ETHYLAMINE

(R)-2,2,2-trifluoro-1-pyridin-2-ylethanamine

(α R)- α -(Trifluoromethyl)-2-pyridinemethanamine

(S)-Enantiomer

(1S)-2,2,2-trifluoro-1-(pyridin-2-yl)ethanamine

(S)-2,2,2-TRIFLUORO-1-(PYRIDIN-2-YL)ETHAN-1-AMINE HCL[2]

(1S)-2,2,2-trifluoro-1-(2-pyridinyl)ethanamine hydrochloride[2]

Physicochemical Properties

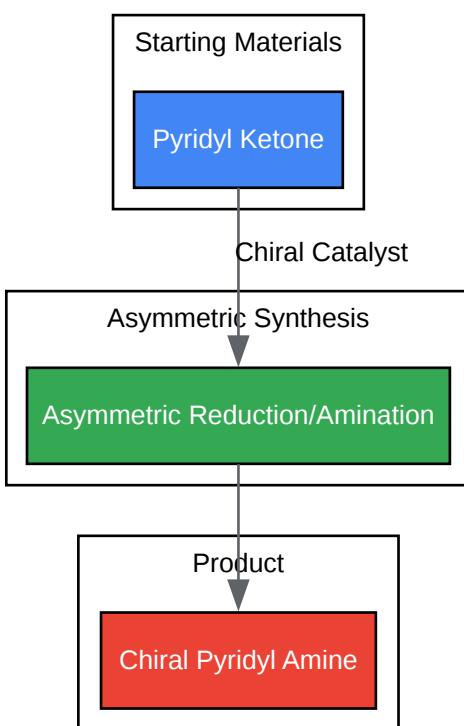
Quantitative data for 1-(2-pyridyl)-2,2,2-trifluoroethylamine is limited, with most available information being predicted values for the (1R)-enantiomer. These properties are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.

| Table 2: Predicted Physicochemical Properties of (1R)-2,2,2-TRIFLUORO-1-(2-PYRIDYL)ETHYLAMINE | | :--- | --- | | Property | Predicted Value | | Molecular Formula | C7H7F3N2[3] | | Molecular Weight | 176.14 g/mol [3] | | Boiling Point | 207.8 \pm 40.0 °C[3] | | Density | 1.292 \pm 0.06 g/cm³[3] | | pKa | 5.28 \pm 0.39[3] |

Synthesis and Experimental Protocols

The synthesis of chiral 1-(2-pyridinyl)ethylamines can be achieved through various methods, including the stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with amines.^[4] While a specific, detailed protocol for the synthesis of 1-(2-pyridyl)-2,2,2-trifluoroethylamine was not found in the immediate search, the general principles of asymmetric synthesis of chiral pyridine derivatives can be applied.

A general workflow for the synthesis of chiral pyridines often involves catalytic asymmetric reactions.



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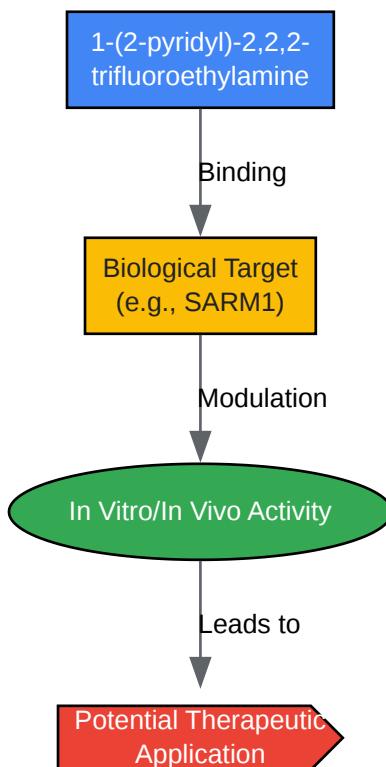
A generalized workflow for the asymmetric synthesis of chiral pyridyl amines.

Biological Activity and Potential Applications

While extensive biological data for 1-(2-pyridyl)-2,2,2-trifluoroethylamine is not readily available in the public domain, its structural motifs suggest potential applications in medicinal chemistry. The pyridine ring is a common scaffold in many biologically active compounds, and the trifluoroethyl group is known to enhance pharmacological properties.

A patent for substituted pyridine derivatives as SARM1 inhibitors includes compounds with a similar structural backbone, suggesting a potential, though unconfirmed, area of investigation for 1-(2-pyridyl)-2,2,2-trifluoroethylamine. SARM1 is a key mediator of axonal degeneration, making its inhibitors potential therapeutics for neurodegenerative diseases.

The logical relationship for a potential drug discovery path is outlined below.



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Logical flow from compound identification to potential therapeutic application.

Conclusion

1-(2-pyridyl)-2,2,2-trifluoroethylamine represents a molecule with potential for further investigation in the field of drug discovery, particularly due to its chiral nature and the presence of the trifluoromethyl group. While the currently available public data is limited, this guide provides a foundational summary of its known synonyms and predicted properties. Further research is warranted to elucidate its synthesis, full physicochemical characteristics, and biological activity to fully understand its potential as a lead compound or a building block in the

development of novel therapeutics. Researchers are encouraged to use the synonyms provided to conduct more exhaustive searches of chemical and patent literature.

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